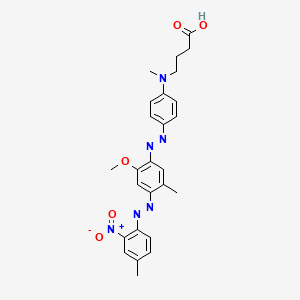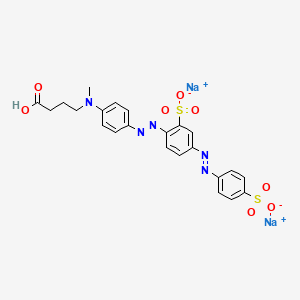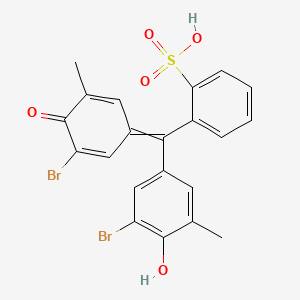
Bromocresol purple (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromocresol purple (sodium salt) is a pH indicator belonging to the family of triphenylmethane dyes. It is known for its color-changing properties, transitioning from yellow at low pH (below 5.2) to purple at higher pH (above 6.8) . This compound is widely used in various scientific fields due to its distinct colorimetric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromocresol purple (sodium salt) is synthesized through the bromination of cresol purple. The process involves dissolving cresol red in glacial acetic acid, followed by the addition of bromine in acetic acid. The reaction mixture is then heated to facilitate the bromination process .
Industrial Production Methods
In industrial settings, the production of bromocresol purple (sodium salt) involves similar bromination reactions but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The compound is then purified and converted to its sodium salt form for various applications .
Chemical Reactions Analysis
Types of Reactions
Bromocresol purple (sodium salt) primarily undergoes acid-base reactions due to its pH indicator properties. It changes color based on the pH of the solution, shifting between yellow and purple .
Common Reagents and Conditions
The compound is typically used in aqueous solutions, where it exhibits its color-changing properties. Common reagents include acids and bases, which alter the pH of the solution and, consequently, the color of the indicator .
Major Products Formed
The major products formed from the reactions involving bromocresol purple (sodium salt) are its protonated and deprotonated forms, which correspond to the yellow and purple colors, respectively .
Scientific Research Applications
Bromocresol purple (sodium salt) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of bromocresol purple (sodium salt) involves a shift in the equilibrium between its protonated and deprotonated forms. In near-neutral or alkaline solutions, the compound exists in its sulfonate form, which is purple. As the pH decreases, it converts to a sultone (cyclic sulfonic ester) form, which is yellow . This color change is due to the structural changes in the molecule that affect its light absorption properties.
Comparison with Similar Compounds
Bromocresol purple (sodium salt) is similar to other pH indicators such as bromocresol green and cresol red. it is unique in its specific pH range and color transition properties .
List of Similar Compounds
Bromocresol green: Another triphenylmethane dye with a different pH range and color transition.
Cresol red: A pH indicator with a different color transition range compared to bromocresol purple.
Bromocresol purple (sodium salt) stands out due to its distinct color change and specific applications in various scientific fields.
Properties
Molecular Formula |
C21H16Br2O5S |
|---|---|
Molecular Weight |
540.2 g/mol |
IUPAC Name |
2-[(3-bromo-4-hydroxy-5-methylphenyl)-(3-bromo-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid |
InChI |
InChI=1S/C21H16Br2O5S/c1-11-7-13(9-16(22)20(11)24)19(14-8-12(2)21(25)17(23)10-14)15-5-3-4-6-18(15)29(26,27)28/h3-10,24H,1-2H3,(H,26,27,28) |
InChI Key |
HJZFRHKAXRLQSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)Br)C(=C2C=C(C(=O)C(=C2)Br)C)C3=CC=CC=C3S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4aR,6S,7R,8R,8aS)-6-[[(1R,2Z,4S,7S,8R,9R,10R,13S,17S)-9-hydroxy-4-(methoxymethyl)-1,8-dimethyl-12-propan-2-yl-16-oxatetracyclo[9.6.0.03,7.013,17]heptadeca-2,11-dien-10-yl]oxy]-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B10822910.png)
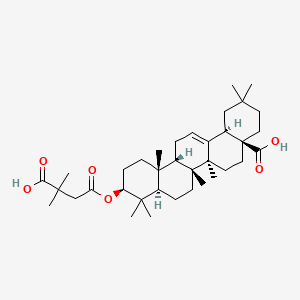

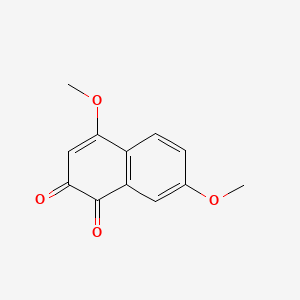
![3-(2-chlorophenyl)-2-[5-(10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-3,4,4a,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picen-4-yl)pentanoylamino]propanoic acid](/img/structure/B10822942.png)
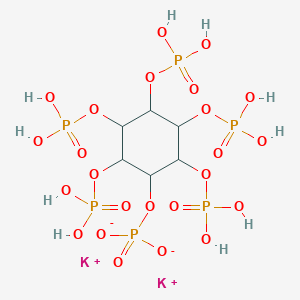
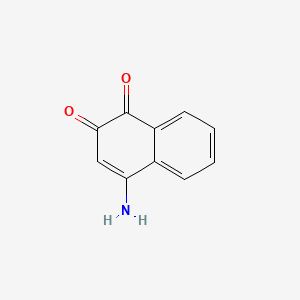
![4-Pentyl-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one](/img/structure/B10822956.png)
![Sodium 2-[(3,5-dibromo-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)(3,5-dibromo-4-hydroxy-2-methylphenyl)methyl]benzenesulfonate](/img/structure/B10822974.png)
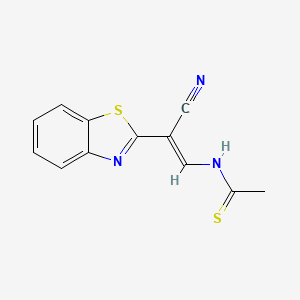
![7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-[1-(butylamino)ethyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B10822995.png)
![(2E)-2-[(2E,4E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B10822997.png)
